N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-14-6-8-15(9-7-14)25-18-16(11-22-25)19(27)24(12-21-18)23-17(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGVCFJASHKOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the intermediate pyrazolone, which is then reacted with formamide to yield the desired pyrazolo[3,4-d]pyrimidine core . The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with phenylacetyl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting cell cycle progression . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Substituent Flexibility : Modifications at position 5 (e.g., acetamide vs. urea) significantly alter hydrogen-bonding capacity and solubility .
- Fluorophenyl Group : The 4-fluorophenyl substituent at position 1 is conserved across multiple analogs, suggesting its role in stabilizing the scaffold via hydrophobic interactions .
Table 2: Comparative Physicochemical Data
Functional Insights:
- Antimicrobial Potential: Pyrazolo[3,4-d]pyrimidines with polar substituents (e.g., methoxy groups) exhibit enhanced antibacterial and antifungal activity, as seen in .
- Kinase Inhibition : Urea-linked derivatives () and benzothiazole-containing analogs () are associated with kinase-targeted therapies due to their ability to occupy ATP-binding pockets .
- Thermal Stability : The high melting point (175–178°C) of Example 53 () suggests robust crystalline stability, advantageous for formulation .
Biological Activity
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate enzymatic activity or alter signal transduction pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : It may interact with cell surface receptors, influencing cellular signaling and gene expression.
Antifungal Activity
Research indicates that derivatives of pyrazolo compounds exhibit antifungal properties. For instance, studies on related pyrazole derivatives showed significant inhibition against various phytopathogenic fungi .
Antiviral Potential
The pyrazolo[3,4-d]pyrimidine scaffold has been linked to antiviral activity against β-coronaviruses. This suggests that similar compounds may hold promise in developing antiviral agents .
Antioxidant Properties
Some studies have highlighted the antioxidant potential of pyrazole derivatives. For example, certain synthesized compounds demonstrated significant antioxidant activity in vitro, suggesting a protective role against oxidative stress .
Study 1: Antifungal Activity Evaluation
A series of pyrazole derivatives were synthesized and tested for their antifungal activities. Notably, one compound exhibited higher efficacy than established antifungal agents like boscalid against several fungal strains .
| Compound | Fungal Strain | Inhibition Rate |
|---|---|---|
| 9m | Colletotrichum gloeosporioides | 85% |
| 9m | Fusarium solani | 78% |
Study 2: Antiviral Activity
In a study focusing on the antiviral potential of pyrazolo derivatives, researchers discovered that modifications to the scaffold improved potency against viral targets. The structural analysis showed that specific substitutions enhanced binding affinity to viral proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide, and how can purity and yield be maximized?
- Methodology : Multi-step synthesis typically involves cyclization of pyrazole precursors with fluorophenyl derivatives, followed by coupling to phenylacetamide groups. Key reagents include acetic anhydride, palladium catalysts, and oxidizing agents (e.g., hydrogen peroxide). Optimize conditions (e.g., inert atmosphere, reflux) and employ continuous flow reactors for scalability. Purification via column chromatography or recrystallization ensures high purity .
- Critical Parameters : Temperature control (70-100°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of intermediates. Monitor reaction progress using TLC or HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and fluorophenyl substitution patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 431.349 g/mol) and isotopic patterns .
- HPLC/Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
Q. What initial biological assays are recommended for screening pharmacological activity?
- Assays :
- Enzyme Inhibition : Test against kinases (e.g., CDKs) using ADP-Glo™ assays .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antioxidant Screening : DPPH radical scavenging or lipid peroxidation assays in neuronal cell models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Approach :
- Variable Analysis : Compare experimental conditions (e.g., cell line specificity, serum concentration, compound solubility).
- Target Validation : Use siRNA knockdown or CRISPR-edited models to confirm target engagement .
- Meta-Analysis : Cross-reference data from kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What strategies improve selectivity for kinase targets (e.g., CDKs) while minimizing off-target effects?
- Methods :
- Structure-Activity Relationship (SAR) : Modify the acetamide or fluorophenyl groups to enhance binding pocket interactions.
- Co-Crystallization Studies : Resolve X-ray structures of the compound bound to CDK2/cyclin E to guide rational design .
- Selectivity Screening : Profile against 100+ kinases to identify structural motifs causing promiscuity .
Q. How can bioavailability be optimized in preclinical models?
- Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
- Nanoparticle Formulation : Use PLGA-based carriers for sustained release in pharmacokinetic studies .
- Metabolic Stability Assays : Incubate with liver microsomes to identify susceptibility to CYP450 enzymes .
Q. What experimental designs elucidate the mechanism of apoptosis induction in cancer cells?
- Protocols :
- Flow Cytometry : Measure Annexin V/PI staining for apoptosis vs. necrosis .
- Western Blotting : Quantify cleavage of caspases-3/9 and PARP .
- Transcriptomic Analysis : RNA-seq to identify dysregulated pathways (e.g., Bcl-2 family, p53) .
Q. Which computational methods predict target interactions and optimize binding affinity?
- Tools :
- Molecular Docking (AutoDock Vina) : Simulate binding to CDK ATP-binding pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
